molecular formula C14H15N5O4S2 B4105646 N-(5-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide

N-(5-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide

Cat. No.: B4105646
M. Wt: 381.4 g/mol
InChI Key: BNRPUAQMFHYOKP-UHFFFAOYSA-N
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Description

N-(5-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

The synthesis of N-(5-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide typically involves multiple steps. One common synthetic route includes the reaction of 2-[(4-nitrophenyl)amino]-2-oxoethyl thiol with 2-methyl-1,3,4-thiadiazole-5-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Chemical Reactions Analysis

N-(5-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles such as amines or thiols.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, amines, thiols, aldehydes, and ketones. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(5-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.

    Medicine: Thiadiazole derivatives, including this compound, are being investigated for their potential as anti-inflammatory, anticancer, and antiviral agents.

    Industry: It is used in the development of new materials with unique properties, such as conducting polymers and advanced coatings.

Mechanism of Action

The mechanism of action of N-(5-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The thiadiazole ring can also interact with enzymes and proteins, inhibiting their activity and disrupting cellular processes.

Comparison with Similar Compounds

Similar compounds to N-(5-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide include other thiadiazole derivatives such as:

  • 2-methyl-1,3,4-thiadiazole-5-carboxylic acid
  • 4-nitrophenyl-1,3,4-thiadiazole
  • 2-amino-1,3,4-thiadiazole

These compounds share the thiadiazole core structure but differ in their substituents, leading to variations in their chemical and biological properties

Properties

IUPAC Name

2-methyl-N-[5-[2-(4-nitroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O4S2/c1-8(2)12(21)16-13-17-18-14(25-13)24-7-11(20)15-9-3-5-10(6-4-9)19(22)23/h3-6,8H,7H2,1-2H3,(H,15,20)(H,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNRPUAQMFHYOKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(5-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide
Reactant of Route 2
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N-(5-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide
Reactant of Route 3
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N-(5-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide
Reactant of Route 4
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N-(5-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide
Reactant of Route 5
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N-(5-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide
Reactant of Route 6
Reactant of Route 6
N-(5-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide

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